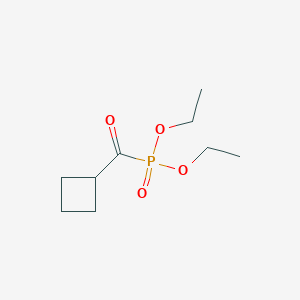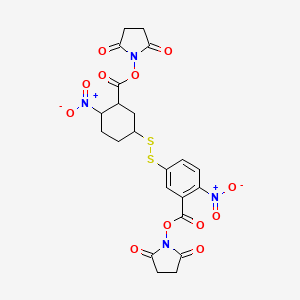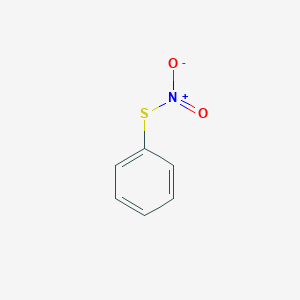
(Nitrothio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nitrothio)benzene is an organic compound characterized by the presence of both nitro and thio functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrothio)benzene typically involves the nitration of thiobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The general reaction can be represented as follows:
C6H5SH+HNO3→C6H4(NO2)SH+H2O
In this reaction, thiobenzene (C_6H_5SH) reacts with nitric acid (HNO_3) to form this compound (C_6H_4(NO_2)SH) and water (H_2O).
Industrial Production Methods
Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Nitrothio)benzene undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst (FeCl_3, AlCl_3) are commonly used.
Major Products Formed
Oxidation: Sulfoxides (C_6H_4(NO_2)SOH) or sulfones (C_6H_4(NO_2)SO_2H).
Reduction: Aminothiobenzene (C_6H_4(NH_2)SH).
Substitution: Halogenated derivatives such as (Nitrothio)chlorobenzene (C_6H_4(NO_2)SHCl).
Applications De Recherche Scientifique
(Nitrothio)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (Nitrothio)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thio group can form covalent bonds with thiol-containing proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrobenzene (C_6H_5NO_2): Lacks the thio group, primarily used in the production of aniline and as a solvent.
Thiobenzene (C_6H_5SH): Lacks the nitro group, used as a building block in organic synthesis.
Aminothiobenzene (C_6H_4(NH_2)SH): Contains an amino group instead of a nitro group, used in the synthesis of pharmaceuticals.
Uniqueness
(Nitrothio)benzene is unique due to the presence of both nitro and thio groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H5NO2S |
|---|---|
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
nitrosulfanylbenzene |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
WJUVYTUYXVCIBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


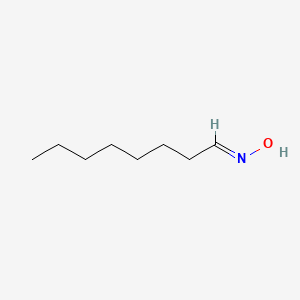
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

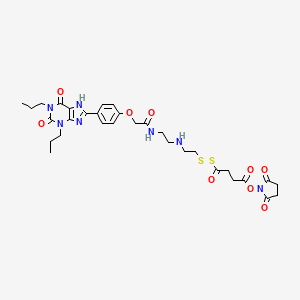
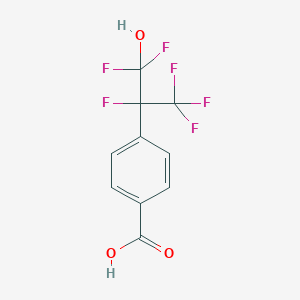
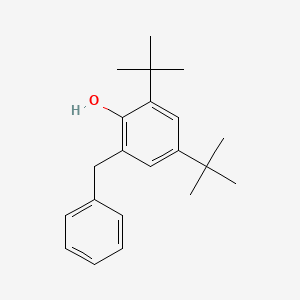
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

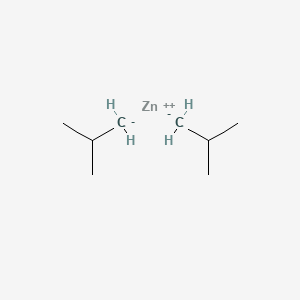
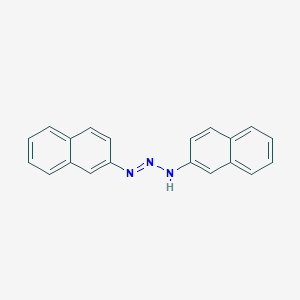
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
